molecular formula C15H11F3N6O2 B2795829 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1448067-26-2

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No. B2795829
M. Wt: 364.288
InChI Key: LILJPKYXISYBGS-UHFFFAOYSA-N
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Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound with a complex structure. It combines a pyrimidine core with a triazole ring and a phenoxyacetamide group. The presence of the trifluoromethyl substituent enhances its chemical properties.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic routes and conditions would require further investigation of relevant literature1.



Molecular Structure Analysis

The molecular structure consists of the following components:



  • Pyrimidine Ring : The pyrimidine ring (pyrimidin-4-yl) serves as the core scaffold.

  • Triazole Ring : The 1H-1,2,4-triazol-1-yl group is attached to the pyrimidine ring.

  • Phenoxyacetamide Group : The 3-(trifluoromethyl)phenoxyacetamide moiety is linked to the triazole ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Specific reactions would depend on reaction conditions and functional groups present.



Physical And Chemical Properties Analysis


  • Physical State : The compound likely exists as a solid.

  • Solubility : It is probably soluble in polar solvents due to its functional groups.

  • Melting Point : Experimental data would provide accurate melting point information.

  • Stability : Stability under various conditions (light, temperature, pH) requires investigation.


Scientific Research Applications

Antimicrobial Activity

Some derivatives of the compound have been synthesized and tested for antimicrobial activity. A study explored the antimicrobial efficacy of pyrimidine-triazole derivatives against selected bacterial and fungal strains, indicating potential applications in combating microbial infections (J.J. Majithiya & B. Bheshdadia, 2022).

Anticancer Effects

Modifications of related compounds to enhance anticancer effects have been researched. For example, altering the acetamide group in certain pyrimidine derivatives has shown promising anticancer activities, suggesting a pathway for developing new anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).

Synthesis and Characterization

Several studies have focused on the synthesis and structural characterization of compounds related to the specified chemical, aiming to explore their potential scientific applications. These studies provide valuable insights into the chemical properties and reactivity of such compounds, laying the groundwork for further research and development (Ashvin D. Panchal & P. Patel, 2011).

Insecticidal Assessment

Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown potential insecticidal properties against agricultural pests, indicating the chemical's relevance in developing new pest control strategies (A. Fadda et al., 2017).

Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.

  • Drug Development : Assess its suitability for drug development.


Please note that the above analysis is based on existing knowledge, and further studies are essential to fully understand this compound’s properties and potential applications. For detailed references, consult relevant scientific literature1. 🌟


properties

IUPAC Name

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O2/c16-15(17,18)10-2-1-3-11(4-10)26-6-14(25)23-12-5-13(21-8-20-12)24-9-19-7-22-24/h1-5,7-9H,6H2,(H,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILJPKYXISYBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

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